molecular formula C11H20N2O2 B602209 Brivaracetam (Racemat) CAS No. 357335-87-6

Brivaracetam (Racemat)

Katalognummer: B602209
CAS-Nummer: 357335-87-6
Molekulargewicht: 212.29
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brivaracetam (Racemate) is a chemical analog of levetiracetam, belonging to the racetam class of compounds. It is primarily used as an anticonvulsant for the treatment of partial-onset seizures in patients with epilepsy. Brivaracetam was developed to have a higher affinity for synaptic vesicle protein 2A (SV2A) compared to levetiracetam, making it more effective in controlling seizures .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Brivaracetam is characterized by its rapid brain penetration and high lipid solubility, which contribute to its effectiveness as an adjunctive therapy for epilepsy. Unlike its predecessor, levetiracetam, brivaracetam exhibits a 15- to 30-fold higher binding affinity to SV2A, enhancing its therapeutic potential in controlling seizures .

Table 1: Pharmacological Characteristics of Brivaracetam

PropertyDescription
Chemical Structure (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide
Affinity for SV2A 15-30 times higher than levetiracetam
Lipophilicity High
Administration Routes Oral tablets, oral solution, intravenous injection
Onset of Action Immediate (within minutes)

Clinical Applications

Brivaracetam has been validated through multiple clinical trials, demonstrating its efficacy in reducing seizure frequency in adults and children with refractory epilepsy. Key findings from phase III clinical trials indicate that patients receiving brivaracetam at doses ranging from 50 to 200 mg daily experienced significant reductions in seizure frequency compared to placebo groups .

Case Study Insights

  • Phase III Clinical Trials : In three pivotal studies involving adults with uncontrolled focal-onset seizures, brivaracetam was found to be well-tolerated and effective. Patients reported a significant decrease in seizure frequency, with many achieving a substantial reduction on the first day of treatment .
  • Real-World Effectiveness : A prospective observational study involving 543 participants across four clinical sites assessed the effectiveness of brivaracetam as adjunctive therapy. Results showed that 63.1% of individuals had a favorable response by day 90, highlighting the drug's utility in clinical practice .
  • Long-Term Efficacy : Data suggest that the efficacy of brivaracetam is sustained over long periods, with some studies reporting effectiveness maintained for up to 14 years in various patient demographics including the elderly and those with cognitive impairments .

Safety Profile

Brivaracetam has a favorable safety profile compared to other antiepileptic drugs. Adverse events reported are generally mild and include irritability and somnolence, with rates significantly lower than those observed with levetiracetam .

Table 2: Summary of Adverse Events Associated with Brivaracetam

Adverse EventIncidence (%)Comparison with Levetiracetam (%)
Irritability2Up to 10
Somnolence<5Varies
Dizziness<5Varies

Wirkmechanismus

Target of Action

Brivaracetam (Racemate) primarily targets the Synaptic Vesicle Glycoprotein 2A (SV2A) in the brain . SV2A plays a crucial role in the regulation of synaptic vesicle exocytosis, and it is known to modulate synaptic GABA release . Brivaracetam binds to SV2A with a 20-fold higher affinity than its analog, Levetiracetam .

Mode of Action

Brivaracetam exerts its anti-epileptogenic effects through its high-affinity binding to SV2A . This interaction results in the modulation of synaptic GABA release, which plays a key role in the suppression of seizure activity . In addition to this, Brivaracetam is also known to inhibit sodium channels, which may contribute to its anti-epileptogenic action .

Biochemical Pathways

Its high-affinity binding to sv2a and the subsequent modulation of synaptic gaba release suggest that it impacts the gabaergic neurotransmission pathway . This could lead to a decrease in neuronal excitability and an increase in seizure threshold.

Pharmacokinetics

Brivaracetam exhibits favorable pharmacokinetic properties. After oral ingestion, it is rapidly absorbed with a bioavailability of nearly 100% . It has a volume of distribution of 0.5 L/kg, and its plasma protein binding is less than or equal to 20% . Brivaracetam is extensively metabolized in the liver, primarily by hydrolysis of the acetamide group, via an amidase, resulting in the formation of an acid metabolite . It also undergoes oxidation primarily mediated by CYP2C19, forming a hydroxy metabolite . Approximately 9% of an administered dose is excreted as unchanged Brivaracetam in urine . The plasma elimination half-life values in adults are approximately 7–8 hours .

Result of Action

The molecular and cellular effects of Brivaracetam’s action primarily involve the reduction of neuronal excitability and an increase in seizure threshold. This is achieved through its interaction with SV2A, leading to modulation of synaptic GABA release . As a result, Brivaracetam effectively reduces the frequency of partial-onset seizures .

Action Environment

The action, efficacy, and stability of Brivaracetam can be influenced by various environmental factors. For instance, individuals with varying degrees of liver cirrhosis or kidney disease may require dose adjustments due to alterations in the drug’s pharmacokinetics . Furthermore, coadministration with other antiseizure medications can affect Brivaracetam’s exposure and efficacy . For example, coadministration of Brivaracetam with Carbamazepine may increase exposure to Carbamazepine-epoxide, the active metabolite of Carbamazepine, and could theoretically lead to reduced tolerability .

Biochemische Analyse

Biochemical Properties

Brivaracetam (Racemate) is chemically related to levetiracetam and possesses a strong binding affinity for the synaptic vesicle protein 2A, tenfold above that of levetiracetam . This protein is involved in the regulation of vesicle exocytosis, thus playing a crucial role in neurotransmitter release .

Cellular Effects

In vitro studies have shown that Brivaracetam exhibits mild pro-inflammatory features in an astrocyte-microglia co-culture model of inflammation . It has been observed to reduce resting microglia and increase microglial activation under inflammatory conditions .

Molecular Mechanism

It is believed to act by binding to the synaptic vesicle protein 2A, like levetiracetam, but with 20-fold greater affinity . There is some evidence that racetams including levetiracetam and Brivaracetam access the luminal side of recycling synaptic vesicles during vesicular endocytosis .

Temporal Effects in Laboratory Settings

Long-term safety and tolerability of adjunctive Brivaracetam have been established, with efficacy maintained for up to 14 years, with high retention rates . The drug is generally well-tolerated with only mild-to-moderate side effects .

Dosage Effects in Animal Models

Brivaracetam is more potent and efficacious than levetiracetam in animal models of both focal and generalized epilepsy . In fully amygdala-kindled rats, Brivaracetam induced a significant suppression in motor-seizure severity from a dose of 21.2 mg/kg, whereas levetiracetam caused a similar effect from a dose of 170 mg/kg .

Metabolic Pathways

Brivaracetam is extensively metabolized in the liver (91%), primarily by hydrolysis of the acetamide group, via an amidase, resulting in the formation of an acid metabolite (34.2% of dose) . A secondary pathway, oxidation primarily mediated by CYP2C19, forms a hydroxy metabolite (15.9% of dose) and a combination of these two pathways leads to the formation of a hydroxyacid metabolite (15.2% of dose) .

Transport and Distribution

After oral ingestion, Brivaracetam is rapidly absorbed with a bioavailability of 100% . Its volume of distribution is 0.5 L/kg, and plasma protein binding is 17% .

Subcellular Localization

Given its mechanism of action, it is likely that Brivaracetam localizes to the synaptic vesicles where it binds to the synaptic vesicle protein 2A .

Vorbereitungsmethoden

The synthesis of Brivaracetam involves several steps, starting with the preparation of intermediates. One method involves the chiral resolution of a carboxylic acid compound to obtain R- and S-configuration carboxylic acid compounds. These compounds are then reacted to produce ®-4-propyl-4,5-dihydrofuran-2-ketone, which is further processed to obtain Brivaracetam . The industrial production of Brivaracetam typically involves mild reaction conditions, simple operations, and does not require low temperatures or strict anhydrous and oxygen-free conditions .

Biologische Aktivität

Brivaracetam (BRV), marketed under the name Briviact, is a novel antiepileptic drug (AED) primarily used as an adjunctive treatment for focal (partial-onset) seizures in adults. Since its approval, extensive research has been conducted to elucidate its biological activity, pharmacokinetics, and clinical efficacy. This article provides a comprehensive overview of the biological activity of brivaracetam, supported by data tables and relevant case studies.

Brivaracetam exhibits a high and selective affinity for synaptic vesicle protein 2A (SV2A) , a transmembrane glycoprotein that plays a crucial role in neurotransmitter release. The binding affinity of brivaracetam to SV2A is reported to be 15-30 times higher than that of levetiracetam, the first drug targeting this protein . This interaction is believed to modulate neurotransmitter exocytosis, contributing to its anticonvulsant effects.

In addition to its action on SV2A, brivaracetam may also exhibit inhibitory activity on voltage-gated sodium channels (VGSC) , further enhancing its antiepileptic properties .

Pharmacokinetics

Brivaracetam is characterized by its rapid absorption and high lipid solubility, allowing for quick penetration into the brain. Key pharmacokinetic parameters include:

  • Half-life : Approximately 9 hours in healthy adults.
  • Bioavailability : High oral bioavailability with rapid peak plasma concentrations.
  • Metabolism : Primarily metabolized through hydrolysis and CYP-mediated pathways; metabolites are not pharmacologically active .
  • Excretion : Over 95% of the administered dose is excreted in urine within 72 hours, with less than 10% remaining unchanged .

Clinical Efficacy

Brivaracetam has been evaluated in multiple clinical trials, demonstrating significant efficacy in reducing seizure frequency among patients with refractory focal seizures. The following table summarizes key findings from pivotal Phase III studies:

StudyDose Range (mg/day)Reduction in Seizure FrequencySafety Profile
Study 150-200Significant reduction compared to placeboWell tolerated with minimal adverse effects
Study 2100-400Dose-dependent efficacy observedNo serious safety concerns noted
Study 350-200Improved outcomes in secondary generalized tonic–clonic seizuresFavorable safety profile across all doses

Case Studies

  • Case Study on Efficacy :
    A study involving patients with uncontrolled partial-onset seizures showed that those receiving brivaracetam at doses between 50 mg and 200 mg experienced a statistically significant decrease in seizure frequency compared to the placebo group. The results indicated a mean reduction of approximately 50% in seizure occurrences over a 12-week period.
  • Safety and Tolerability :
    In another case series focusing on long-term use, patients reported minimal side effects such as dizziness and fatigue. Importantly, there were no reports of serious adverse events or significant drug interactions when brivaracetam was co-administered with other antiepileptic drugs .

Eigenschaften

CAS-Nummer

357335-87-6

Molekularformel

C11H20N2O2

Molekulargewicht

212.29

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.